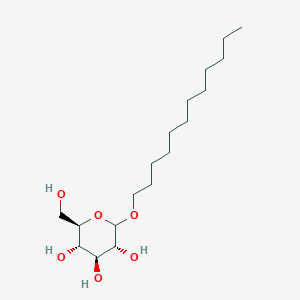

Dodecil D-glucósido

Descripción general

Descripción

El glucósido de laurilo es un tensioactivo no iónico derivado de fuentes naturales como la glucosa de maíz y el aceite de coco. Es ampliamente utilizado en productos para el cuidado personal debido a su suavidad y excelentes propiedades espumantes. El glucósido de laurilo es biodegradable y se considera respetuoso con el medio ambiente, lo que lo convierte en una opción popular en formulaciones para pieles sensibles y productos ecológicos .

Aplicaciones Científicas De Investigación

El glucósido de laurilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como tensioactivo en varias reacciones químicas para mejorar la solubilidad y estabilidad de los reactivos.

Biología: Emplea en tampones de lisis celular para la extracción y purificación de proteínas.

Medicina: Utilizado en formulaciones para sistemas de administración de fármacos debido a su biocompatibilidad.

Industria: Comúnmente encontrado en productos para el cuidado personal como champús, jabones corporales y limpiadores faciales debido a su suavidad y propiedades espumantes

Mecanismo De Acción

El glucósido de laurilo funciona reduciendo la tensión superficial entre diferentes sustancias, lo que permite que se mezclen más fácilmente. Esta propiedad lo convierte en un agente de limpieza eficaz. A nivel molecular, el glucósido de laurilo interactúa con la bicapa lipídica de las membranas celulares, interrumpiendo la estructura de la membrana y conduciendo a la lisis celular. Este mecanismo es particularmente útil en aplicaciones biológicas para la interrupción celular y la extracción de proteínas .

Análisis Bioquímico

Biochemical Properties

Dodecyl D-glucoside plays a crucial role in biochemical reactions, primarily as a solubilizing agent for membrane-bound proteins. It interacts with proteins such as G-protein-coupled receptors, facilitating their extraction and purification without denaturing them . The compound forms micelles in aqueous solutions, which encapsulate hydrophobic regions of proteins, thus maintaining their functional integrity. Additionally, Dodecyl D-glucoside interacts with bovine serum albumin, quenching its intrinsic fluorescence .

Cellular Effects

Dodecyl D-glucoside affects various cell types and cellular processes. It enhances the permeability of cell membranes, aiding in the delivery of drugs and other molecules into cells . This compound influences cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. It can also impact gene expression and cellular metabolism by altering the cellular environment and facilitating the uptake of specific molecules .

Molecular Mechanism

At the molecular level, Dodecyl D-glucoside exerts its effects through interactions with lipid bilayers and membrane proteins. It integrates into the lipid bilayer, disrupting the membrane structure and increasing its fluidity . This disruption allows for the solubilization of membrane proteins, which can then be extracted and studied. The compound also forms micelles that encapsulate hydrophobic regions of proteins, preventing their aggregation and maintaining their native conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dodecyl D-glucoside can change over time. The compound is relatively stable, but its effectiveness can decrease with prolonged storage or exposure to high temperatures . Over time, Dodecyl D-glucoside may degrade, leading to a reduction in its ability to solubilize proteins. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of membrane permeability and protein solubilization .

Dosage Effects in Animal Models

The effects of Dodecyl D-glucoside vary with different dosages in animal models. At low doses, it can enhance membrane permeability and facilitate drug delivery without causing significant toxicity . At high doses, Dodecyl D-glucoside can be toxic, leading to cell lysis and other adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired solubilization of membrane proteins .

Metabolic Pathways

Dodecyl D-glucoside is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and glycosidases, influencing the breakdown and synthesis of lipids . The compound can also affect metabolic flux by altering the availability of specific metabolites and cofactors. Studies have shown that Dodecyl D-glucoside can modulate the levels of certain metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Dodecyl D-glucoside is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the cellular environment . Once inside the cell, Dodecyl D-glucoside can localize to various compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . Its distribution is influenced by its interactions with specific binding proteins and transporters.

Subcellular Localization

Dodecyl D-glucoside is primarily localized to the plasma membrane and other membrane-bound organelles. It can also be found in the cytoplasm, where it interacts with various proteins and enzymes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These interactions can affect the activity and function of Dodecyl D-glucoside, particularly in terms of its ability to solubilize membrane proteins and modulate cellular processes .

Métodos De Preparación

El glucósido de laurilo se sintetiza mediante la reacción de glucosa con alcohol laurílico. El proceso implica el uso de catalizadores ácidos o enzimáticos para facilitar la formación del enlace glucosídico. La producción industrial generalmente emplea un método directo donde la glucosa y el alcohol laurílico reaccionan bajo condiciones controladas para lograr altos rendimientos y pureza. La reacción es eficiente, produciendo agua como único subproducto .

Análisis De Reacciones Químicas

El glucósido de laurilo principalmente experimenta reacciones típicas de los glucósidos y alcoholes. Puede participar en:

Oxidación: El glucósido de laurilo se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes más simples.

Sustitución: Puede experimentar reacciones de sustitución donde los grupos hidroxilo son reemplazados por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. .

Comparación Con Compuestos Similares

El glucósido de laurilo es parte de la familia de los alquil poliglucósidos, que incluye otros compuestos como:

Glucósido de coco: Derivado del aceite de coco y la glucosa, conocido por sus propiedades de limpieza suaves.

Glucósido de decilo: Similar al glucósido de coco pero con una cadena de carbono más corta, lo que resulta en una espuma menos estable.

Glucósido de caprilil/capryl: Conocido por su mayor potencial de irritación en comparación con el glucósido de laurilo. El glucósido de laurilo se destaca por su equilibrio de suavidad y limpieza efectiva, lo que lo hace adecuado para formulaciones para pieles sensibles

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIDGJJWBIBVIA-IHAUNJBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893048 | |

| Record name | Dodecyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27836-64-2, 110615-47-9 | |

| Record name | Lauryl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27836-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027836642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(laurylglucoside)-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110615479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryl glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dodecyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

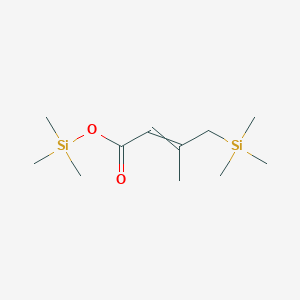

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)

![2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B34979.png)

![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)